1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione
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Overview
Description
1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione is a heterocyclic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: In industrial settings, the production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . These methods are scalable and provide high yields of the desired product. The separation of piperazine from the product stream, which contains other related linear and cyclic chemicals, is a crucial step in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with protein targets to modulate their activity and produce therapeutic effects .
Comparison with Similar Compounds
1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione can be compared with other piperazine derivatives such as:
1-(3-Hydroxyphenyl)piperazine: Known for its use in the synthesis of pharmaceuticals and its biological activity.
1-Ethylpiperazine: Used in the preparation of various bioactive molecules and materials.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-14-7-10(16)13-11(12(14)17)8-4-3-5-9(15)6-8/h3-6,11,15H,2,7H2,1H3,(H,13,16) |
InChI Key |
TULFSRPATPQGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)NC(C1=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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